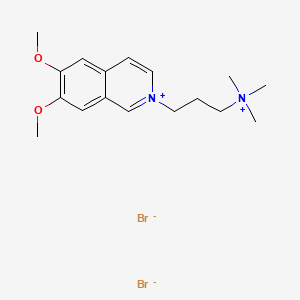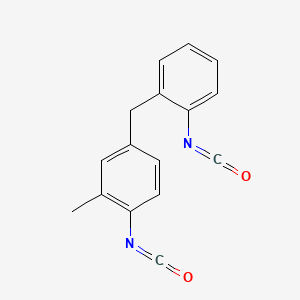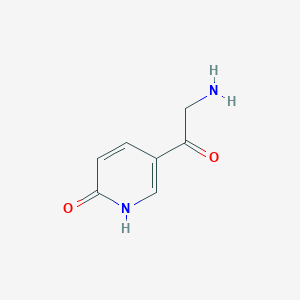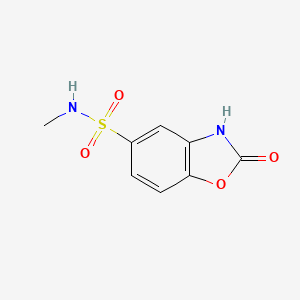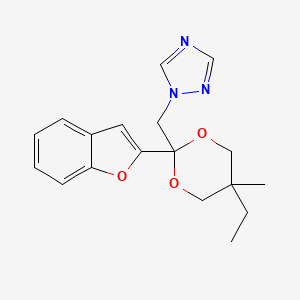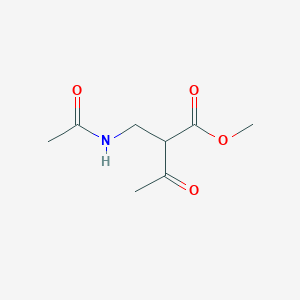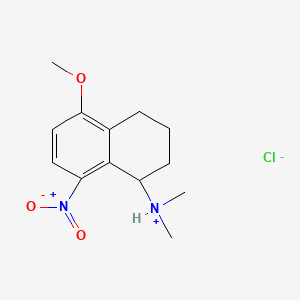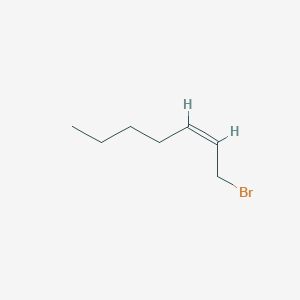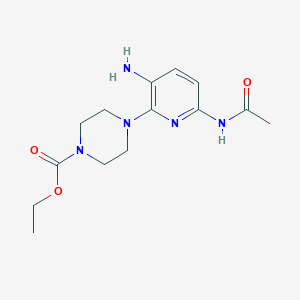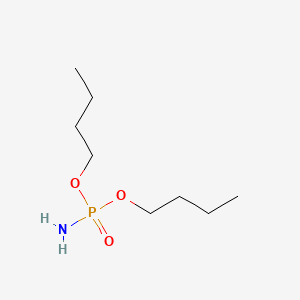
Dibutyl phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its stability and versatility in various chemical reactions. It is widely used in different fields, including chemistry, biology, medicine, and industry, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl phosphoramidate can be synthesized through several methods. One common approach involves the reaction of dibutylamine with a phosphoryl chloride derivative under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts, such as copper-cobalt double metal cyanides, has been explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl phosphoramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphoramidate hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include phosphoramidate oxides, hydrides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dibutyl phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It plays a role in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a component in prodrugs.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dibutyl phosphoramidate involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzyme activity. It can also participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to dibutyl phosphoramidate include:
- Diethyl phosphoramidate
- Dimethyl phosphoramidate
- Diphenyl phosphoramidate
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications .
Propiedades
Número CAS |
870-52-0 |
|---|---|
Fórmula molecular |
C8H20NO3P |
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
1-[amino(butoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C8H20NO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H2,9,10) |
Clave InChI |
BDBZFUCZCKJSIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(N)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


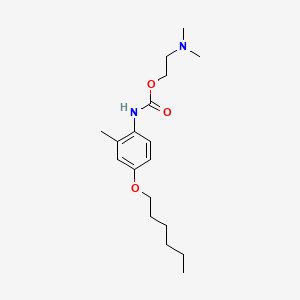
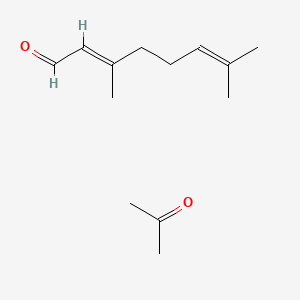
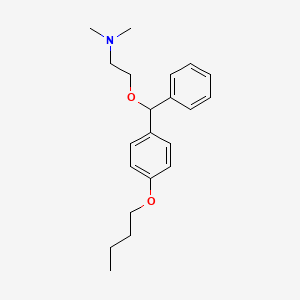
![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
